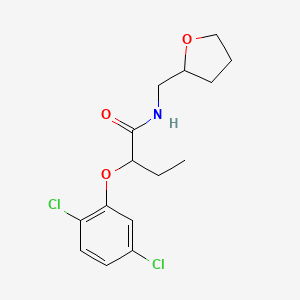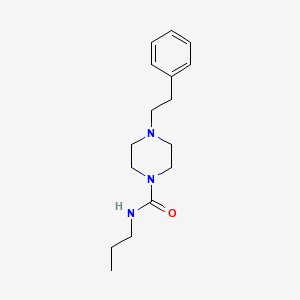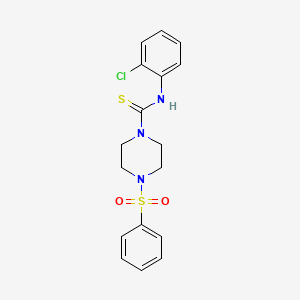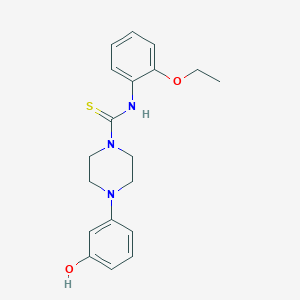
2-(2,5-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
Übersicht
Beschreibung
2-(2,5-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide, commonly known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCF is a synthetic molecule that belongs to the class of amides and is derived from 2,5-dichlorophenoxyacetic acid, a herbicide.
Wirkmechanismus
DCF acts as a positive allosteric modulator of GABA receptors, which are ion channels that regulate the flow of chloride ions into neurons. By binding to a specific site on the receptor, DCF enhances the activity of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the inhibition of seizure activity.
Biochemical and Physiological Effects:
DCF has been shown to have several biochemical and physiological effects, including anxiolytic and anticonvulsant effects, as well as the ability to modulate GABA receptor activity. DCF has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
DCF has several advantages as a research tool, including its ability to modulate GABA receptor activity and its anxiolytic and anticonvulsant effects. However, DCF also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful control of dosing and exposure is necessary to ensure the safety of researchers working with DCF.
Zukünftige Richtungen
There are several potential future directions for research on DCF. One area of interest is the development of new drugs based on the structure of DCF for the treatment of anxiety disorders and epilepsy. Another area of interest is the investigation of the anti-inflammatory and anticancer properties of DCF, which may have potential applications in the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanisms underlying the effects of DCF on GABA receptor activity and neuronal excitability.
Wissenschaftliche Forschungsanwendungen
DCF has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DCF has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. DCF has also been shown to have anxiolytic and anticonvulsant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-2-13(15(19)18-9-11-4-3-7-20-11)21-14-8-10(16)5-6-12(14)17/h5-6,8,11,13H,2-4,7,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWODGFLPULMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4672227.png)
![9-[(benzyloxy)methyl]-9H-carbazole](/img/structure/B4672232.png)
![1-(2,6-difluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4672236.png)
![2-{[4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4672240.png)
![16-acetyl-13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4672247.png)

![N'-[2-(2-quinolinylthio)acetyl]propanohydrazide](/img/structure/B4672254.png)
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4672272.png)
![ethyl 2-[(2,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4672279.png)


![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4672297.png)
![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4672312.png)